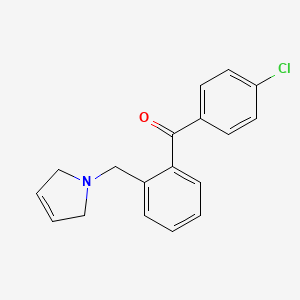

(4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Propriétés

IUPAC Name |

(4-chlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEXZJGZLMQTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643929 | |

| Record name | (4-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-12-7 | |

| Record name | (4-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically involves the acylation of a substituted aniline derivative bearing a pyrrole ring with 4-chlorobenzoyl chloride under basic conditions. The key steps include:

Formation of the amine precursor: Introduction of the 2,5-dihydro-1H-pyrrol-1-ylmethyl group onto a phenyl ring, usually via nucleophilic substitution or reductive amination.

Acylation reaction: Reaction of the amine precursor with 4-chlorobenzoyl chloride to form the ketone linkage, producing the target methanone compound.

Use of base: A tertiary amine base such as triethylamine is employed to neutralize the hydrochloric acid generated during acylation.

Solvent choice: Common solvents include dichloromethane or toluene, facilitating good solubility and reaction rates.

Reaction conditions: Typically conducted at room temperature with stirring for several hours to ensure complete conversion.

This approach is consistent with classical benzophenone derivative syntheses involving amide or ketone bond formation through acid chloride intermediates.

Detailed Preparation Protocol

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)aniline | The aniline derivative bearing the pyrrole moiety is prepared by alkylation of 2-aminobenzyl derivatives with pyrrole or via reductive amination with 2,5-dihydro-1H-pyrrole-1-carboxaldehyde. | Formation of the key amine intermediate |

| 2 | Reaction of amine intermediate with 4-chlorobenzoyl chloride in presence of triethylamine | The amine is acylated by 4-chlorobenzoyl chloride in anhydrous dichloromethane or toluene at room temperature; triethylamine scavenges HCl formed. | Formation of (4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |

| 3 | Work-up and purification | After reaction completion, the mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and solvent evaporated. The crude product is purified by recrystallization or chromatography. | Isolated pure target compound |

Industrial Scale Considerations

In industrial settings, the synthesis is optimized for yield, purity, and scalability:

Continuous flow reactors may be employed to improve heat and mass transfer, allowing precise control over reaction time and temperature.

Automated dosing systems ensure accurate stoichiometry of reagents, minimizing side reactions.

Reaction monitoring using in-line spectroscopy (e.g., IR or UV-Vis) helps determine endpoint and optimize reaction parameters.

Purification often involves crystallization from suitable solvents to achieve pharmaceutical-grade purity.

Environmental and safety controls are implemented to handle corrosive reagents like acid chlorides and to manage waste streams.

Related Synthetic Routes and Analogous Compounds

Research patents and literature describe related pyrrole-containing benzophenone derivatives synthesized via palladium-catalyzed coupling and other advanced methods, which may inform alternative preparation routes:

| Reference | Method | Key Features | Notes |

|---|---|---|---|

| EP0300688A1 (1995) | Pd-catalyzed coupling of benzyl(chloro)bis(triphenylphosphine)palladium(II) with benzoyl chloride derivatives | Use of palladium catalysts, triphenylphosphine ligands, and bases in solvents like hexamethylphosphoric triamide | Demonstrates advanced coupling techniques for related ketones, potentially adaptable |

| PMC7288019 (2020) | Esterification, hydrazide formation, and condensation with aldehydes for pyrrole derivatives | Multistep synthesis involving esterification and hydrazide intermediates | Provides insight into functional group transformations relevant to pyrrole chemistry |

These methods highlight the versatility of pyrrole chemistry and potential alternative synthetic pathways, though the direct acylation route remains most straightforward for the target compound.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)aniline, 4-chlorobenzoyl chloride |

| Reaction type | Acylation (ketone formation) |

| Base | Triethylamine or pyridine |

| Solvent | Dichloromethane, toluene |

| Temperature | Room temperature (20–25°C) |

| Reaction time | Several hours (typically 4–24 h) |

| Work-up | Aqueous washes, drying over MgSO4, solvent evaporation |

| Purification | Recrystallization or chromatography |

| Industrial methods | Continuous flow, automated dosing, in-line monitoring |

Research Findings and Notes

The acylation reaction proceeds efficiently under mild conditions with high selectivity due to the nucleophilicity of the aniline nitrogen and the electrophilicity of the acid chloride.

Triethylamine effectively scavenges the HCl formed, preventing side reactions such as pyrrole ring protonation or polymerization.

The presence of the pyrrole ring requires careful control of reaction conditions to avoid ring oxidation or polymerization.

Purification by recrystallization from alcohols or ethyl acetate/petroleum ether mixtures yields crystalline products with high purity.

Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

(4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mécanisme D'action

The mechanism of action of (4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substitution Patterns on the Aromatic Rings

a. Halogen Substitution Variations

- The pyrrolinylmethyl group is meta-substituted here, which may alter binding affinity in receptor-based applications .

- (3-Bromophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone Bromine’s larger atomic radius increases steric hindrance and polarizability, which could enhance hydrophobic interactions in biological systems. The substitution at the 3-position (vs. 4-chloro in the target) may shift dipole moments and reactivity .

b. Positional Isomerism of the Pyrrolinylmethyl Group

- (4-Chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 170939-09-0) The pyrrole ring is fused directly to the methanone group, eliminating the methylene linker. This structural rigidity reduces conformational flexibility and may impact solubility or π-π stacking interactions .

- (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone (CAS 898762-85-1) A methoxy group replaces chlorine, introducing electron-donating effects. This substitution likely increases solubility in polar solvents compared to the chloro analog .

Chromatographic Behavior and Impurity Profiles

Retention time data from pharmacopeial standards (Table 1, ) highlight key differences:

| Compound Name | Relative Retention Time (%) |

|---|---|

| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 0.34 |

| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate | 0.80 |

The target compound’s pyrrolinylmethyl group (absent in the hydroxyl analog) likely increases hydrophobicity, resulting in a higher retention time than 0.34% but lower than esters like ethyl derivatives (0.80%) due to reduced polarity .

Computational and Structural Analysis Tools

- SHELX Software : Widely used for crystallographic refinement, SHELX enables precise determination of molecular geometry, critical for comparing bond lengths and angles in analogs .

- Multiwfn: This wavefunction analyzer calculates electrostatic potentials and electron localization functions, revealing electronic differences between the target compound and its fluorinated/brominated analogs .

Activité Biologique

(4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its CAS number 898764-05-1, is an organic compound that incorporates a chlorophenyl group and a pyrrole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)amine under basic conditions. Common solvents include dichloromethane or toluene, with bases like triethylamine or pyridine to neutralize hydrochloric acid produced during the reaction.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant effects:

1. Anticancer Activity

Studies have indicated that this compound may inhibit certain kinases involved in cell proliferation, which is crucial for its anticancer effects. The specific mechanisms involve binding to molecular targets that modulate biological pathways related to cancer cell growth.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammatory responses in various biological models. This activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

3. Antimicrobial Effects

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimal inhibitory concentration (MIC) values indicate significant effectiveness, although further research is needed to fully characterize these effects .

The mechanism of action for this compound involves:

- Enzyme Inhibition: The interaction with specific enzymes can lead to altered activity and modulation of cellular pathways.

- Receptor Binding: It may bind to receptors that are critical in inflammation and cancer progression, leading to downstream effects that inhibit tumor growth and inflammatory responses .

Comparative Analysis

A comparison with similar compounds reveals unique properties attributed to the combination of the chlorophenyl group and pyrrole moiety. For instance:

| Compound | Structure | Notable Activity |

|---|---|---|

| (4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenol) | Similar structure but with a hydroxyl group | Antioxidant properties |

| (4-Chlorophenyl)(4-(2-(methyl)pyrrolidin-1-yl)phenol) | Contains a pyrrolidine instead of pyrrole | Enhanced neuroprotective effects |

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 20 µM, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Animal models treated with this compound showed marked reductions in inflammatory markers following induced inflammation. Histological analysis revealed decreased infiltration of immune cells in treated tissues compared to controls .

Q & A

Q. What are the established synthetic routes for preparing (4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation between a substituted benzene derivative and an acyl chloride. For example, chlorophenyl intermediates (e.g., 4-chlorobenzoyl chloride) may react with a pyrrolidine-containing precursor under Lewis acid catalysis (e.g., AlCl₃). Optimization involves temperature control (60–80°C), solvent selection (dry dichloromethane or toluene), and stoichiometric adjustments to minimize side products like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (a common impurity) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the target compound .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the chlorophenyl ring (δ 7.2–7.8 ppm), dihydro-pyrrole protons (δ 3.0–4.0 ppm), and methanone carbonyl (δ 190–200 ppm in 13C).

- IR Spectroscopy : Confirm carbonyl stretch (~1680 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- Single-Crystal X-ray Diffraction : Resolve 3D structure and bond angles, as demonstrated in analogous methanone derivatives .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology : Conduct in vitro assays such as:

- Antimicrobial screening (MIC against bacterial/fungal strains via broth microdilution).

- Anticancer activity (MTT assay on cancer cell lines, e.g., MCF-7 or HeLa).

- Molecular docking to predict interactions with target proteins (e.g., cytochrome P450 or kinases) using software like AutoDock Vina .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during synthesis?

- Methodology : Byproducts such as 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid arise from oxidative coupling or hydrolysis of intermediates. Use HPLC-MS to track reaction pathways and density functional theory (DFT) to model transition states. For example, B3LYP/6-31G(d) calculations can predict energy barriers for competing acylation vs. esterification pathways .

Q. How do computational studies enhance understanding of this compound’s reactivity?

- Methodology :

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies :

Q. How can this compound serve as a precursor in multi-step organic syntheses?

- Methodology : The methanone group and pyrrolidine moiety enable:

- Nucleophilic Aromatic Substitution : Introduce functional groups (e.g., -NH₂, -OH) at the chlorophenyl position.

- Reductive Amination : Convert the ketone to an amine for drug-like derivatives.

- Cross-Coupling Reactions (Suzuki or Heck): Modify the aryl rings for structure-activity relationship (SAR) studies .

Contradictions and Limitations

- highlights impurities from incomplete acylation, while emphasizes side reactions during pyrrolidine functionalization. Researchers must balance reaction time and catalyst loading to mitigate these .

- Computational predictions () may conflict with experimental bioactivity; iterative refinement of docking parameters is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.